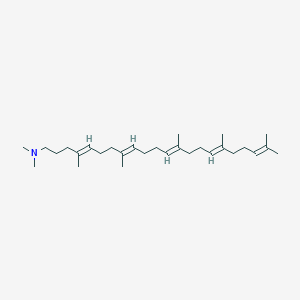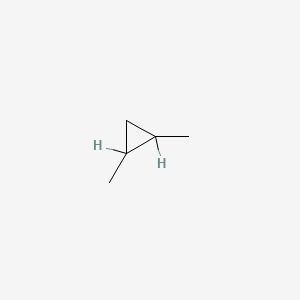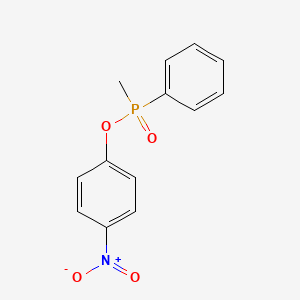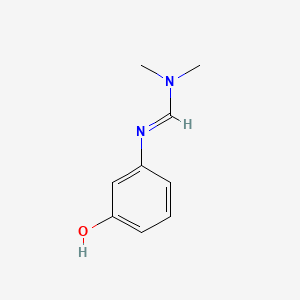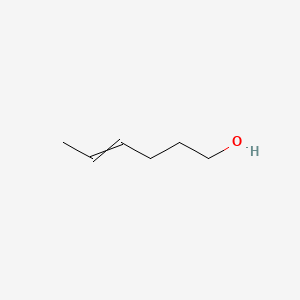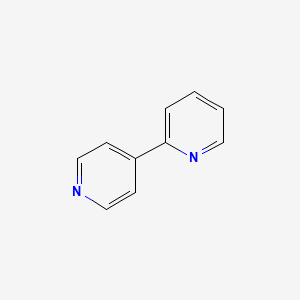
2,4'-Bipyridine
Vue d'ensemble
Description
2,4’-Bipyridine is a bidentate chelating ligand, forming complexes with many transition metals . It is an important isomer of the bipyridine family . Bipyridines are derived by the coupling of two pyridine rings . They are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Chemical Reactions Analysis
Bipyridinium salts are popular due to their perspective applications in redox flow batteries . The electrochemical behavior of these compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .
Applications De Recherche Scientifique
Transition-Metal Catalysis
2,4’-Bipyridine serves as an excellent ligand in transition-metal catalysis due to its ability to form stable complexes with metals. This property is crucial in various catalytic processes, including cross-coupling reactions like Suzuki and Stille couplings, which are pivotal in creating complex organic molecules .
Photosensitizers
In the field of photophysics, 2,4’-Bipyridine derivatives are used as photosensitizers. They play a significant role in converting light energy into chemical energy, which is essential in solar energy conversion and photodynamic therapy .
Supramolecular Chemistry
The nitrogen atoms in 2,4’-Bipyridine can engage in non-covalent interactions, such as hydrogen or halogen bonds. This ability allows it to form supramolecular structures with unique properties, which have implications in the development of new materials and nanotechnology .
Electrochemical Applications (Viologens)
Upon quaternization of the nitrogen atoms, 2,4’-Bipyridine derivatives, known as viologens, exhibit good electrochemical properties. These are used in electrochromic devices, batteries, and as redox mediators in electron transfer processes .
Biologically Active Molecules
2,4’-Bipyridine and its derivatives are starting materials or precursors for biologically active molecules. They are involved in the synthesis of pharmaceuticals and agrochemicals, where they may act as enzyme inhibitors or receptor agonists/antagonists .
Chirality and Asymmetry-Based Applications
The introduction of chirality in 2,4’-Bipyridine through ring functionalization or restricted rotation (atropisomery) increases its importance in asymmetric synthesis. Chiral bipyridines are used in enantioselective catalysis, which is fundamental for producing optically active substances .
Safety and Hazards
Mécanisme D'action
Target of Action
2,4’-Bipyridine is a type of bipyridine, a class of compounds that are often used as ligands in coordination chemistry . The primary targets of 2,4’-Bipyridine are metal centers, to which they can strongly coordinate .
Mode of Action
The mode of action of 2,4’-Bipyridine involves its interaction with these metal centers. The compound’s ability to coordinate with metal centers can lead to a decrease in catalytic activity and yield in the reaction system . This strong coordination is a key characteristic of bipyridine compounds and plays a significant role in their function.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis . This suggests that they may play a role in biochemical pathways involving metal-catalyzed reactions.
Result of Action
The molecular and cellular effects of 2,4’-Bipyridine’s action are largely dependent on its role as a ligand in coordination chemistry . By coordinating with metal centers, 2,4’-Bipyridine can influence the activity of these centers and potentially affect various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Bipyridine. For instance, the compound’s ability to form solid-state forms, such as anhydrates and solvates, can be influenced by factors like pressure and temperature . These solid-state forms can have different physicochemical properties, which can affect the compound’s performance .
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDKYZXJVCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206822 | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4'-Bipyridine | |
CAS RN |
581-47-5 | |
| Record name | 2,4′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dipyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIPYRIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6SN6RU851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4'-bipyridine?
A1: The molecular formula of 2,4'-bipyridine is C10H8N2, and its molecular weight is 156.19 g/mol. []
Q2: How can I synthesize 2,4'-bipyridine?
A2: Several synthetic routes are available for 2,4'-bipyridine:
- From N-ethoxycarbonylpyridinium chloride: Reacting N-ethoxycarbonylpyridinium chloride with either 2-benzyloxy-6-bromopyridine or 6-bromo-2-methoxypyridine, followed by deprotection and chlorination, yields 2,4'-bipyridine. []
- Palladium-catalyzed direct C-H arylation: Coupling pyridine N-oxides, especially those with electron-withdrawing substituents, with halopyridines in the presence of a palladium catalyst provides an efficient route to 2,4'-bipyridine and its isomers. []
- Pyridine-Pyridine Cross-Coupling: This reaction utilizes pyridyl phosphonium salts and cyanopyridines in conjunction with B2pin2 as an electron-transfer reagent to produce a variety of 2,4'-bipyridines with excellent regio- and cross-selectivity. []
Q3: How can I confirm the identity of my synthesized 2,4'-bipyridine?
A3: You can utilize various spectroscopic techniques for characterization:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity. [, ]
Q4: How does 2,4'-bipyridine interact with gold surfaces?
A4: 2,4'-Bipyridine adsorbs onto gold nanoparticle surfaces likely in a standing geometry through its 4-pyridyl nitrogen atom, as indicated by Surface-Enhanced Raman Scattering (SERS) studies. []
Q5: Can 2,4'-bipyridine be used in organic light-emitting diodes (OLEDs)?
A5: Yes, iridium(III) complexes incorporating 2,4'-bipyridine as a ligand have shown promising results as emitters in OLEDs. These complexes exhibit good electron mobility and high quantum efficiencies, leading to efficient green electroluminescence with low efficiency roll-off. [, , ]
Q6: What types of coordination polymers can be formed with 2,4'-bipyridine?
A6: 2,4'-Bipyridine can act as a bridging ligand, connecting metal centers to form diverse coordination polymers, including:
- One-dimensional chains: Complexes such as [Ag(2,4'-bipyridine)]NO3 [] and [Cu(2,4'-bpy)4SO4]·6H2O [] demonstrate the formation of 1D chains.
- Two-dimensional networks: Compounds like [Cu4(β-Mo8O26)(C10H8N2)4]n [] exemplify the formation of 2D layered structures.
- Three-dimensional frameworks: By utilizing hydrogen bonding and π-π interactions in conjunction with 2,4'-bipyridine as a bridging ligand, 3D supramolecular architectures can be achieved, as seen in complexes with (S)-(+)-mandelic acid and zinc(II) ions. []
Q7: Does the counterion influence the structure of 2,4'-bipyridine-containing coordination polymers?
A7: Yes, the choice of counterion can significantly impact the final structure of coordination polymers incorporating 2,4'-bipyridine. For example, complexes with copper(II) and 2,4'-bipyridine display distinct structural motifs depending on whether sulfate (SO42-) or hexafluorosilicate (SiF62-) is used as the counterion. These variations in structure can be attributed to the different sizes, shapes, and hydrogen-bonding capabilities of the anions. []
Q8: Can 2,4'-bipyridine participate in halogen bonding to direct crystal structures?
A8: Yes, the nitrogen atoms in 2,4'-bipyridine can act as halogen bond acceptors. Co-crystallization of 2,4'-bipyridine with 1,4-diiodotetrafluorobenzene (TFDIB) results in the formation of halogen bonds between the nitrogen atoms of 2,4'-bipyridine and the iodine atoms of TFDIB. These interactions contribute significantly to the overall crystal packing and can be used to engineer specific supramolecular architectures. []
Q9: How do different isomers of bipyridine influence the properties of copper(II) complexes?
A9: The choice of bipyridine isomer can dramatically affect the magnetic properties of copper(II) complexes. For example, a two-dimensional ferromagnetic [Cu3(2,4’-bipy)6(CO3)2]n2n+ kagome structure is formed with 2,4’-bipyridine, while a ferromagnetic [Cu(2,4’-bipy)2(H2O)2][Cu(2,4’-bipy)2(CO3)2] chain is observed when 4,4’-bipyridine is used. []
Q10: Can 2,4’-bipyridine be used in chiral resolution?
A10: While not inherently chiral, 2,4'-bipyridine can be used to form conglomerate co-crystals with racemic compounds. For example, a conglomerate co-crystal of 2,4'-bipyridine ethylene (BPE) with the racemic compound Ibuprofen (IBU) enables chiral resolution via preferential crystallization. []
Q11: Is 2,4'-bipyridine stable under ionizing radiation?
A11: Gamma irradiation of 2,4'-bipyridine primarily results in the formation of 2,2'-bipyridine and other bipyridine isomers, with minimal gas production. This indicates that 2,4'-bipyridine exhibits relative stability under ionizing radiation, similar to benzene's behavior. []
Q12: How does the substitution pattern on 2,4'-bipyridine affect its oxidation?
A12: Electron-donating substituents on the benzyl alcohol accelerate the oxidation rate by 2,4’-bipyridinium chlorochromate, while electron-withdrawing groups retard the reaction rate. []
Q13: What is the proton affinity of 2,4'-bipyridine?
A13: Computational studies using methods like G3B3 and G4 predict a proton affinity of 958 kJ/mol for 2,4'-bipyridine (protonated at the N(4') position). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

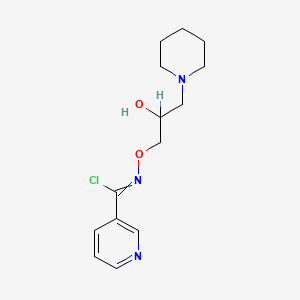

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
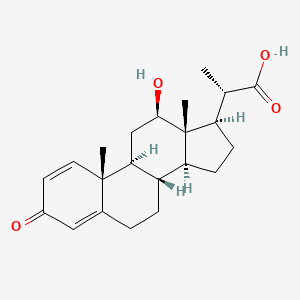
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

